molecular formula C18H10Cl3N3O B2427927 3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 320425-17-0

3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No. B2427927
CAS RN: 320425-17-0
M. Wt: 390.65
InChI Key: YZAKGFQAPDMGRC-AATRIKPKSA-N
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Description

3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H10Cl3N3O and its molecular weight is 390.65. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties

  • The compound shows promising structural and optical properties. For example, 2-amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, a related compound, has been studied for its structural and optical properties in thin film form. These films, derived from polycrystalline compounds, become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties, including absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, have been determined based on spectrophotometer measurements (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectroscopic Characterization and NLO Properties

  • The compound has been the subject of detailed spectroscopic characterization and non-linear optical (NLO) property analysis. For instance, DFT and TD-DFT/PCM calculations have been performed on similar molecules to understand their molecular structure and spectroscopic characteristics. This research includes analysis of FT-IR, NMR, UV–Vis absorption, and fluorescence emission spectra. The NLO properties of these molecules have also been investigated (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis and Potential Antimicrobial Activity

  • Novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, which are structurally similar, have been synthesized and tested for antifungal activity. These studies highlight the potential for antimicrobial applications (Ibrahim et al., 2008).

Applications in Organic–Inorganic Photodiode Fabrication

  • Research has been conducted on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which share a common structure with the compound . These compounds have been used in the fabrication of organic–inorganic photodiodes, showing potential applications in photovoltaic technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N3O/c19-11-7-12(20)9-13(8-11)23-6-5-17-15(10-22)18(24-25-17)14-3-1-2-4-16(14)21/h1-9,23H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAKGFQAPDMGRC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)vinyl]-4-isoxazolecarbonitrile

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